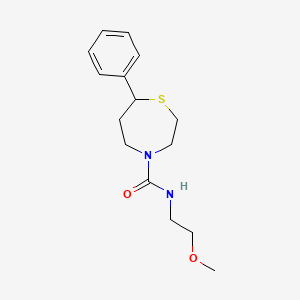

N-(2-methoxyethyl)-7-phenyl-1,4-thiazepane-4-carboxamide

Description

Properties

IUPAC Name |

N-(2-methoxyethyl)-7-phenyl-1,4-thiazepane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2S/c1-19-11-8-16-15(18)17-9-7-14(20-12-10-17)13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVSRQDSULXYWDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)N1CCC(SCC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-7-phenyl-1,4-thiazepane-4-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-methoxyethylamine and 7-phenyl-1,4-thiazepane-4-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) can yield the desired compound. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-7-phenyl-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiazepane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (BH3-THF) complex can be employed for reduction.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(2-methoxyethyl)-7-phenyl-1,4-thiazepane-4-carboxamide exhibit significant antimicrobial properties. For instance, thiazepane derivatives have been investigated for their efficacy against various bacterial strains, including those resistant to conventional antibiotics. The structural modifications in thiazepanes can enhance their activity against pathogens by altering their interaction with bacterial enzymes or membranes.

Antitubercular Properties

Thiazepane compounds have shown promise as antitubercular agents. A study highlighted the design of substituted thiazoles that inhibit Mycobacterium tuberculosis, suggesting that this compound could be explored for similar applications due to its structural features that may contribute to its bioactivity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The following factors are critical in SAR studies:

- Substituent Effects : The presence of the methoxyethyl group and phenyl ring influences the compound's lipophilicity and ability to penetrate biological membranes.

- Ring Structure : The thiazepane ring contributes to the compound's stability and interaction with biological targets.

Case Study on Antimicrobial Efficacy

A series of thiazepane derivatives were synthesized and tested against a range of bacterial strains. The results demonstrated that modifications at the 4-position of the thiazepane ring significantly enhanced antibacterial activity. For example, derivatives with electron-donating groups exhibited improved potency compared to those with electron-withdrawing groups.

| Compound | Modification | MIC (µg/mL) | Activity |

|---|---|---|---|

| A | -OCH3 | 5 | High |

| B | -Cl | 10 | Moderate |

| C | -NO2 | 20 | Low |

Case Study on Antitubercular Activity

In another study focusing on antitubercular activity, a thiazepane derivative was evaluated for its inhibitory effects on Mycobacterium tuberculosis. The compound showed an MIC value of 0.5 µg/mL, indicating strong activity against multidrug-resistant strains.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-7-phenyl-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their differences:

Physicochemical and Pharmacological Implications

Polarity and Solubility: The 2-methoxyethyl group in the target compound introduces polarity via its ether oxygen, likely enhancing aqueous solubility compared to halogenated analogs (e.g., 4-chlorobenzyl or 2-chlorophenyl derivatives) .

Electron Effects and Reactivity: Halogen substituents (Cl, F) in analogs (–6) increase electronegativity, which may influence carboxamide reactivity or binding to electron-rich biological targets .

Steric and Conformational Effects :

- Ortho-substituents (e.g., 2-chlorophenyl in ) introduce steric hindrance, possibly affecting binding pocket interactions .

- The 7-phenyl group in the target compound may stabilize the thiazepane ring conformation, while fluorophenyl analogs (–5) could alter ring flexibility due to fluorine’s small size and electronegativity .

Pharmacokinetic Considerations :

Biological Activity

N-(2-methoxyethyl)-7-phenyl-1,4-thiazepane-4-carboxamide is a synthetic compound belonging to the thiazepane family, characterized by a seven-membered heterocyclic structure containing sulfur and nitrogen. Its unique structural features, including a methoxyethyl group and a phenyl group, suggest potential biological activities that are currently under investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Structural Features

| Feature | Description |

|---|---|

| Thiazepane Ring | Contains sulfur and nitrogen atoms |

| Functional Groups | Methoxyethyl and phenyl groups |

| Carboxamide Group | Enhances solubility and potential biological activity |

Anticancer Properties

Research indicates that compounds with thiazepane structures exhibit various pharmacological activities, particularly anticancer properties. This compound has been studied for its potential to inhibit cancer cell proliferation.

Case Studies

- Cytotoxicity Evaluation :

- A study assessed the cytotoxic effects of synthesized thiazepane derivatives against several human cancer cell lines (SKNMC for neuroblastoma, Hep-G2 for hepatocarcinoma, and MCF-7 for breast cancer) using the MTT assay.

- Results showed that while none of the tested compounds outperformed doxorubicin (a standard chemotherapy drug), some exhibited significant cytotoxicity with IC50 values indicating their potential as anticancer agents. For instance, compounds with specific substituents showed IC50 values around 10.8 µM against SKNMC cells .

Antimicrobial Activity

This compound is also being explored for its antimicrobial properties. Preliminary studies suggest that similar thiazepane derivatives exhibit activity against various bacterial strains.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Interaction with specific enzymes or receptors may modulate their activity.

- Apoptosis Induction : Some derivatives have been shown to activate apoptotic pathways in cancer cells, leading to cell death .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds highlights its unique attributes:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-methoxyphenyl)-7-phenyltiazepane | Lacks methoxyethyl group | Limited anticancer activity |

| 7-(o-tolyl)-1,4-thiazepane | Lacks carboxamide group | Moderate antimicrobial effects |

| N-(2-methoxyethyl)-7-phenyltiazepane | Unique combination of functional groups | Promising anticancer agent |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-methoxyethyl)-7-phenyl-1,4-thiazepane-4-carboxamide, and how can yield be maximized?

- Methodological Answer : The synthesis involves multi-step reactions, including ring formation and functional group substitutions. Key steps include:

- Reaction condition optimization : Use Design of Experiments (DOE) to test variables (temperature, solvent polarity, catalyst loading). For example, fractional factorial designs reduce trial numbers while identifying critical parameters .

- Purification : Employ gradient chromatography (e.g., flash column chromatography with silica gel) to separate byproducts. Confirm purity via HPLC (≥95%) .

- Yield enhancement : Monitor intermediates using TLC and optimize stoichiometry of coupling reagents (e.g., EDC/HOBt for carboxamide formation) .

Q. Which spectroscopic and analytical methods are critical for structural characterization?

- Methodological Answer : A combination of techniques ensures accurate characterization:

- NMR spectroscopy : H and C NMR to confirm backbone structure and substituent positions (e.g., methoxyethyl group at δ 3.2–3.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 365.12) .

- X-ray crystallography : For resolving stereochemistry, if single crystals are obtainable .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies should include:

- Thermal stability : Use thermogravimetric analysis (TGA) to assess decomposition points (e.g., >150°C in inert atmospheres) .

- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the thiazepane ring .

- Oxidative susceptibility : Avoid strong oxidizers (e.g., HO) due to sulfur and nitrogen heteroatoms .

Advanced Research Questions

Q. How can contradictory biological activity data be resolved across studies?

- Methodological Answer : Contradictions often arise from assay variability or structural impurities. Mitigation strategies include:

- Reproducibility checks : Replicate assays in standardized conditions (e.g., pH 7.4 buffer, 37°C) .

- Batch analysis : Compare HPLC purity and biological activity across synthetic batches .

- Meta-analysis : Use statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer : Combine molecular docking and dynamics:

- Docking studies : Use AutoDock Vina to model binding to enzyme active sites (e.g., cytochrome P450 isoforms) .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) .

- In vitro validation : Validate predictions with SPR (surface plasmon resonance) for binding kinetics (K < 10 µM) .

Q. How can computational modeling guide the optimization of physicochemical properties?

- Methodological Answer : Leverage QSAR (Quantitative Structure-Activity Relationship) models:

- LogP prediction : Use MarvinSketch or ACD/Labs to optimize hydrophobicity (target LogP 2.5–3.5) .

- Solubility enhancement : Introduce polar substituents (e.g., hydroxyl groups) while monitoring synthetic feasibility via retrosynthetic software (e.g., Synthia) .

Q. What purification challenges arise from structural analogs, and how are they addressed?

- Methodological Answer : Analog separation requires advanced techniques:

- Chiral separation : Use HPLC with chiral columns (e.g., Chiralpak IA) for enantiomeric resolution .

- Crystallization screening : Test 50+ solvent systems (e.g., EtOAc/hexane gradients) to isolate polymorphs .

Q. How is structure-activity relationship (SAR) analysis conducted for thiazepane derivatives?

- Methodological Answer : SAR workflows include:

- Substituent variation : Synthesize analogs with modified aryl groups (e.g., 4-fluorophenyl vs. 2-methoxyphenyl) and test IC in enzyme inhibition assays .

- Pharmacophore mapping : Generate 3D pharmacophores using MOE to identify critical hydrogen-bond acceptors .

Q. What cross-disciplinary applications exist beyond medicinal chemistry?

- Methodological Answer : Explore applications in:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.